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Metabolic Pathways and Pharmacokinetics

Momelotinib's disposition involves several key processes:

Absorption and Distribution: Momelotinib is rapidly absorbed after oral administration, with a

bioavailability of 97% [1]. It has a large volume of distribution (984 L) and is highly bound to plasma
proteins (91%) [1].

Metabolism: The primary metabolic route for momelotinib is oxidation of its morpholine ring by the
CYP enzymes detailed above [2] [1]. This initial step leads to the formation of its major circulating

metabolite, M21 [2]. M21 subsequently undergoes further metabolism via the enzyme aldehyde
oxidase [2] [1]. Other minor metabolic pathways include amide hydrolysis, N-dealkylation, nitrile

hydrolysis, nitrile oxidation, and glucuronidation [1].
Elimination: After a single oral dose of radiolabeled momelotinib, the majority of the radioactivity

was recovered in feces (69.3%), with a smaller portion excreted in urine (27.5%) [2]. Unchanged
momelotinib accounted for 12.6% of the dose in feces and 0.6% in urine [2]. The M21 metabolite

was a significant component in both feces and urine [2]. The elimination half-life of both momelotinib
and M21 is approximately 4 to 8 hours [1] [3].

The following diagram maps the key metabolic pathways and pharmacokinetic fate of momelotinib in the

body:
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Clinical Drug-Drug Interaction (DDI) Assessment

Clinical DDI studies in healthy volunteers provide crucial insights for momelotinib's use in polypharmacy

scenarios, which are common in its patient population [2].
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Momelotinib as a Victim Drug The potential for medications to increase (inhibitors) or decrease (inducers)

momelotinib exposure was tested:

With a strong CYP3A4 inhibitor (Ritonavir): Coadministration resulted in no clinically relevant
increase in momelotinib or M21 exposure [2].

With a strong CYP3A4 inducer (Rifampin - multiple dose): The inducing effect was counteracted
by rifampin's simultaneous inhibition of OATP1B1/B3 transporters. The net result was no significant

change in momelotinib exposure compared to momelotinib alone [2].
With an OATP1B1/B3 inhibitor (Rifampin - single dose): Caused a moderate increase in

momelotinib exposure, suggesting momelotinib is a substrate for these hepatic uptake transporters
[2].

Momelotinib as a Perpetrator Drug The potential for momelotinib to alter the exposure of co-

administered drugs was also evaluated:

Effect on a CYP3A4 substrate (Midazolam): Momelotinib did not alter the pharmacokinetics of

midazolam or its active metabolite, indicating it is not a clinical inhibitor or inducer of CYP3A4 [2].
Effect on a BCRP substrate (Rosuvastatin): Momelotinib significantly increased rosuvastatin's

Cmax by 220% and AUC by 170%, confirming it is a potent clinical inhibitor of the BCRP transporter
[2].

The table below summarizes the quantitative changes from these key clinical DDI studies:

Coadministered
Drug

Change in
Momelotinib
Exposure

Change in Coadministered
Drug's Exposure

Clinical
Recommendation

| Ritonavir (CYP3A4 Inhibitor) | Momelotinib: ↑14% AUC M21: ↑24% AUC | Not Applicable | No action

needed [2]. | | Rifampin (OATP1B Inhibitor) | Momelotinib: ↑57% AUC | Not Applicable | Monitor for

adverse reactions; consider momelotinib dose modification [2]. | | Midazolam (CYP3A4 Substrate) | Not

Applicable | Midazolam: ↓16% AUC Metabolite: ↓16% AUC | No dose adjustment needed for CYP3A4

substrates [2]. | | Rosuvastatin (BCRP Substrate) | Not Applicable | Rosuvastatin: ↑170% AUC, ↑220%

Cmax | Consider dose reduction or use alternative to BCRP substrates [2]. |

Experimental Protocol for Key DDI Studies
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The clinical DDI data is derived from a phase I, single-center, fixed-sequence, open-label, multiple-dose

study in healthy volunteers [2]. The methodology for the key cohorts is outlined below.

Overall Study Design [2]

Participants: Healthy men and non-pregnant women (18-45 years, BMI 19-30 kg/m²).
Key Measured Parameters: Maximum plasma concentration (Cmax), area under the concentration-

time curve (AUC), time to reach Cmax (Tmax), and half-life (t1/2).

Cohort-Specific Protocols [2]

Cohort 1 (Momelotinib as Victim of CYP3A4 Inhibition): Participants received momelotinib alone

and then co-administered with multiple-dose ritonavir (a strong CYP3A4 inhibitor). Pharmacokinetic
parameters for momelotinib and M21 were compared.

Cohort 2 (Momelotinib as Perpetrator of BCRP): Participants received rosuvastatin (a BCRP
substrate) alone and then co-administered with multiple-dose momelotinib. Pharmacokinetic

parameters for rosuvastatin were compared.
Cohort 3 (Momelotinib as Victim of Transporters/Enzymes): Participants received momelotinib
alone, with a single dose of rifampin (to inhibit OATP1B1/B3), and with multiple doses of rifampin (to
induce CYP3A4 and inhibit OATP1B1/B3). The complex interaction was assessed by comparing

these three states.
Cohort 4 (Momelotinib as Perpetrator of CYP3A4): Participants received midazolam (a sensitive

CYP3A4 substrate) alone and then co-administered with multiple-dose momelotinib.
Pharmacokinetic parameters for midazolam and its metabolite were compared.

Need Custom Synthesis?
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To cite this document: Smolecule. [Momelotinib metabolism cytochrome P450 pathways]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b001626#momelotinib-

metabolism-cytochrome-p450-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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